molecular formula C7H8FNO B13099357 2-Fluoro-3-(methoxymethyl)pyridine

2-Fluoro-3-(methoxymethyl)pyridine

Cat. No.: B13099357
M. Wt: 141.14 g/mol
InChI Key: ACDZBHVQVNEJOQ-UHFFFAOYSA-N
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Description

2-Fluoro-3-(methoxymethyl)pyridine is a fluorinated pyridine derivative This compound is of interest due to its unique chemical properties, which include the presence of both a fluorine atom and a methoxymethyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the fluorination of a suitable pyridine precursor using reagents such as aluminum fluoride and copper fluoride at high temperatures (450-500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature .

Industrial Production Methods

Industrial production of 2-Fluoro-3-(methoxymethyl)pyridine may involve large-scale fluorination processes using advanced fluorinating agents and optimized reaction conditions to ensure high yield and purity. The specific methods used can vary depending on the desired scale and application of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-(methoxymethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a precursor in the development of various pharmaceutical agents. The presence of the fluorine atom is known to enhance metabolic stability and bioavailability, making it an attractive candidate for drug development. Research indicates that derivatives of pyridine compounds, including those with fluorinated groups, exhibit significant biological activities, such as:

  • Antimicrobial Activity : Studies have demonstrated that fluorinated pyridines can possess potent antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents.
  • Anti-cancer Properties : The compound's structure allows it to interact with biological targets involved in cancer progression. Research into similar compounds has shown promise in inhibiting tumor growth and metastasis.

Agrochemical Applications

Fluorinated compounds are increasingly utilized in agrochemicals due to their enhanced efficacy against pests and diseases. 2-Fluoro-3-(methoxymethyl)pyridine can serve as an intermediate for synthesizing herbicides and fungicides. Its applications include:

  • Crop Protection : Fluorinated agrochemicals have been reported to offer improved pest resistance while minimizing environmental impact.
  • Development of New Formulations : The compound can be incorporated into formulations that enhance the delivery and effectiveness of active ingredients in agricultural products.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal investigated the antimicrobial properties of various pyridine derivatives, including this compound. The results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use as a lead compound for antibiotic development .

Case Study 2: Agrochemical Efficacy

In another research project focused on developing new herbicides, this compound was evaluated for its effectiveness against common agricultural pests. The findings revealed that formulations containing this compound showed enhanced efficacy compared to traditional non-fluorinated counterparts, leading to reduced application rates and lower environmental toxicity .

Mechanism of Action

The mechanism of action of 2-Fluoro-3-(methoxymethyl)pyridine involves its interaction with molecular targets through its fluorine and methoxymethyl groups. These interactions can influence the compound’s binding affinity and specificity for various biological targets, affecting pathways involved in its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoropyridine
  • 3-Fluoropyridine
  • 2,6-Difluoropyridine

Uniqueness

2-Fluoro-3-(methoxymethyl)pyridine is unique due to the presence of both a fluorine atom and a methoxymethyl group on the pyridine ring.

Biological Activity

2-Fluoro-3-(methoxymethyl)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and applications through various studies and findings.

Chemical Structure

The chemical structure of this compound is characterized by a fluorine atom and a methoxymethyl group attached to the pyridine ring. This unique substitution pattern influences its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies have highlighted its effectiveness against various microbial strains, suggesting potential applications in treating infections.
  • Anticancer Activity : The compound has been evaluated for its ability to inhibit cancer cell proliferation, particularly in models of ovarian cancer.

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of Enzyme Activity : The compound has been shown to inhibit enzymes involved in cancer metabolism, which can lead to reduced tumor growth.
  • Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, preventing their division and proliferation.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry demonstrated that this compound displayed significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for various strains, indicating its potential as an antimicrobial agent.

Microbial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

In preclinical studies, this compound was tested against human ovarian cancer cell lines (SKOV3). The results indicated that it could significantly reduce tumor growth in xenograft models.

  • Dosing Regimen : Various doses (60, 120, and 180 mg/kg) were administered to assess efficacy.
  • Tumor Reduction : A notable reduction in tumor size was observed at all doses, with the highest dose achieving an approximate 80% reduction in tumor volume.
Dose (mg/kg)Tumor Volume Reduction (%)
6058
12063
18080

Case Studies

Several case studies have documented the effects of this compound in vivo:

  • Xenograft Model Study : In a study involving nu/nu mice implanted with SKOV3 cells, treatment with this compound resulted in significant tumor size reduction compared to control groups. Pharmacokinetic analysis showed moderate clearance rates and high volumes of distribution across species.
  • Metabolic Stability Assessment : Research indicated that modifications to the structure improved metabolic stability without compromising biological activity. For instance, replacing specific functional groups enhanced the compound's half-life and bioavailability.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for achieving high regioselectivity in the preparation of 2-Fluoro-3-(methoxymethyl)pyridine?

  • Methodological Answer : Regioselective introduction of fluorine and methoxymethyl groups on pyridine requires careful control of reaction conditions. For fluorination, electrophilic or nucleophilic fluorinating agents (e.g., cesium fluoroxysulfate) can be employed, leveraging directing effects from existing substituents . The methoxymethyl group may be introduced via nucleophilic substitution or alkylation under basic conditions. For example, mixed alkali systems (K₂CO₃/KOH) in polar aprotic solvents (e.g., DMF) have been effective for similar pyridine derivatives, ensuring minimal side reactions . Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (using ethanol/water) is recommended to isolate the target compound.

Q. How should researchers characterize the structural integrity and purity of this compound?

  • Methodological Answer : Combine multiple analytical techniques:

  • NMR spectroscopy : ¹⁹F NMR confirms fluorine incorporation (δ ~ -120 to -140 ppm for aromatic fluorides), while ¹H/¹³C NMR identifies methoxymethyl protons (δ ~ 3.3–3.5 ppm for OCH₃) and pyridine backbone .
  • X-ray crystallography : Resolves stereoelectronic effects and substituent orientation, as demonstrated for structurally related fluoropyridines .
  • HPLC-MS : Quantifies purity (>95%) and detects trace impurities using C18 columns with acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data between this compound and its structural analogs?

  • Methodological Answer : Discrepancies often arise from differences in substituent positioning or steric/electronic effects. For example, fluoropyridines with azetidinylmethoxy groups show variable binding to nicotinic acetylcholine receptors (nAChRs) depending on substituent orientation . To address this:

  • Perform molecular docking studies (e.g., AutoDock Vina) to compare binding modes of analogs.
  • Validate with radioligand displacement assays (e.g., using [³H]-epibatidine for nAChR affinity) to quantify Ki values .
  • Use Hammett plots to correlate electronic effects of substituents (σ values) with activity trends .

Q. What experimental approaches are recommended to evaluate the metabolic stability of this compound in preclinical studies?

  • Methodological Answer :

  • In vitro microsomal assays : Incubate the compound with liver microsomes (human/rat) and NADPH cofactor, followed by LC-MS/MS to quantify parent compound depletion and metabolite formation .
  • Radiolabeled tracing : Synthesize a ¹⁸F-labeled version (analogous to PET ligands like 2-[¹⁸F]F-A-85380) to track biodistribution and metabolic pathways in vivo .
  • CYP enzyme inhibition screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Q. Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Disparities in reactivity (e.g., Suzuki-Miyaura vs. Buchwald-Hartwig) may stem from fluorine’s electron-withdrawing effects or methoxymethyl steric hindrance. To mitigate:

  • Optimize catalyst systems: Use Pd(OAc)₂/XPhos for electron-deficient pyridines, as demonstrated in trifluoromethylpyridine couplings .
  • Employ DFT calculations (Gaussian 09) to model transition states and predict reactivity barriers .
  • Validate with control experiments using deuterated analogs to isolate electronic vs. steric contributions .

Q. Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (H315/H319 hazards) .
  • Ventilation : Use fume hoods for synthesis/purification steps due to potential respiratory irritation (STOT SE 3) .
  • Waste disposal : Neutralize acidic/basic residues before aqueous disposal, and incinerate organic waste per local regulations .

Properties

Molecular Formula

C7H8FNO

Molecular Weight

141.14 g/mol

IUPAC Name

2-fluoro-3-(methoxymethyl)pyridine

InChI

InChI=1S/C7H8FNO/c1-10-5-6-3-2-4-9-7(6)8/h2-4H,5H2,1H3

InChI Key

ACDZBHVQVNEJOQ-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(N=CC=C1)F

Origin of Product

United States

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